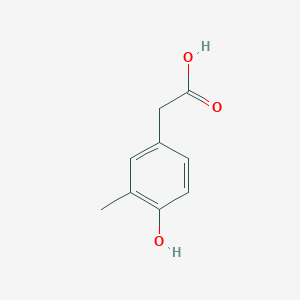

2-(4-ヒドロキシ-3-メチルフェニル)酢酸

概要

説明

2-(4-Hydroxy-3-methylphenyl)acetic acid is a compound that is structurally related to a variety of phenylacetic acid derivatives, which have been studied for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and analyzed for their anti-inflammatory properties, molecular structures, and chemical reactivity.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions that introduce different substituents onto the phenylacetic acid framework. For instance, substituted (2-phenoxyphenyl)acetic acids with anti-inflammatory activity were synthesized with halogen substitution enhancing activity . Similarly, the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid involved a diastereoselective cyanohydrin formation . These methods could potentially be adapted for the synthesis of 2-(4-Hydroxy-3-methylphenyl)acetic acid by altering the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of phenylacetic acid derivatives is crucial for their biological activity. X-ray crystallography has been used to determine the structure of related compounds, such as 4-(4′-acetoxybenzylidene)-2-methyl-5-oxazolone and its derivatives , and dl-4-Hydroxy-3-methoxymandelic Acid . These studies reveal how the orientation of substituents and the presence of hydrogen bonds can affect the overall molecular conformation.

Chemical Reactions Analysis

Phenylacetic acid derivatives undergo various chemical reactions that modify their structure and properties. For example, the biotransformation of 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid involved hydrolysis using bacterial species as biocatalysts . The (2-nitrophenyl)acetyl group has been used as a selectively removable hydroxyl protecting group, showcasing the versatility of phenylacetic acid derivatives in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylacetic acid derivatives are influenced by their molecular structure. For instance, the crystal structure of (2-methylphenoxy)acetic acid showed dimeric hydrogen bonding involving the carboxylate groups . The electronic behavior of intramolecular hydrogen bonds in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides was established by NBO studies . These findings provide insights into how the physical and chemical properties of 2-(4-Hydroxy-3-methylphenyl)acetic acid might be characterized.

科学的研究の応用

抗酸化特性

この化合物は、DPPHラジカル捕捉アッセイによるin vitro抗酸化特性についてスクリーニングされています 。抗酸化物質とは、環境やその他の圧力に対する反応として体が生成する不安定な分子であるフリーラジカルによって引き起こされる細胞への損傷を防いだり、遅らせたりできる物質です。

神経学的研究

4-ヒドロキシ-3-メトキシフェニル酢酸(ホモバニル酸)の定量のための蛍光法が開発され、正常な脳組織に適用されました 。 いくつかの種の正常動物の尾状核におけるホモバニル酸の存在が実証されています 。これは、特に神経伝達物質の代謝を理解する上で、神経学的研究における潜在的な用途を示唆しています。

化学合成

この化合物は、2,4-ジヒドロキシ-3-メチルアセトフェノンの化学選択的ベンジル化に使用され、4-ベンジルオキシ誘導体を与えました 。これは、有機合成および新しい合成方法の開発における役割を示しています。

分光学的調査

この化合物は、FTIRおよびラマン分光法を使用して、その化学構造と官能基を決定するために研究されてきました 。これは、新しい化合物の特性評価のための分析化学における潜在的な用途を示唆しています。

材料科学

この化合物は、材料科学で使用される可能性があります。 融点や溶解度などの物理的および化学的特性は、新しい材料の開発における潜在的な用途を示唆しています .

生物学的研究

さまざまな生物系に存在し、いくつかの生化学的プロセスに関与していることを考えると、この化合物は生物学的研究に使用できます。 分子レベルでさまざまな生物学的現象を理解するのに役立ちます .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

生化学分析

Biochemical Properties

2-(4-Hydroxy-3-methylphenyl)acetic acid plays a role in several biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the liver. This compound can also interact with proteins involved in oxidative stress responses, such as superoxide dismutase. The hydroxyl group on the benzene ring allows for hydrogen bonding with other biomolecules, facilitating these interactions. Additionally, 2-(4-Hydroxy-3-methylphenyl)acetic acid can act as a substrate for enzymes involved in aromatic compound metabolism, influencing the biochemical pathways in which it participates .

Cellular Effects

2-(4-Hydroxy-3-methylphenyl)acetic acid has been shown to affect various types of cells and cellular processes. In hepatocytes, it can influence the expression of genes involved in detoxification and oxidative stress responses. This compound can also modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. In addition, 2-(4-Hydroxy-3-methylphenyl)acetic acid can impact cellular metabolism by altering the activity of enzymes involved in glycolysis and the citric acid cycle .

Molecular Mechanism

The molecular mechanism of action of 2-(4-Hydroxy-3-methylphenyl)acetic acid involves its binding interactions with various biomolecules. The hydroxyl group on the benzene ring allows it to form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting or activating enzyme activity. For example, it can inhibit the activity of cytochrome P450 enzymes, leading to altered metabolism of other compounds. Additionally, 2-(4-Hydroxy-3-methylphenyl)acetic acid can influence gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Hydroxy-3-methylphenyl)acetic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to 2-(4-Hydroxy-3-methylphenyl)acetic acid can lead to changes in cellular function, such as increased oxidative stress and altered gene expression. These effects are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2-(4-Hydroxy-3-methylphenyl)acetic acid vary with different dosages in animal models. At low doses, it can have beneficial effects, such as reducing oxidative stress and enhancing detoxification pathways. At high doses, it can be toxic, leading to liver damage and other adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen. These findings highlight the importance of dosage in determining the safety and efficacy of 2-(4-Hydroxy-3-methylphenyl)acetic acid .

Metabolic Pathways

2-(4-Hydroxy-3-methylphenyl)acetic acid is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can then enter different biochemical pathways, such as the citric acid cycle or the pentose phosphate pathway. The interactions of 2-(4-Hydroxy-3-methylphenyl)acetic acid with enzymes and cofactors in these pathways can influence metabolic flux and the levels of other metabolites .

Transport and Distribution

Within cells and tissues, 2-(4-Hydroxy-3-methylphenyl)acetic acid is transported and distributed by various mechanisms. It can be taken up by cells through specific transporters, such as organic anion transporters, and can bind to proteins in the blood, facilitating its distribution throughout the body. The localization and accumulation of 2-(4-Hydroxy-3-methylphenyl)acetic acid within cells can affect its activity and function, influencing the overall biochemical effects of the compound .

Subcellular Localization

The subcellular localization of 2-(4-Hydroxy-3-methylphenyl)acetic acid can impact its activity and function. This compound can be found in various cellular compartments, such as the cytoplasm, mitochondria, and endoplasmic reticulum. The presence of targeting signals or post-translational modifications can direct 2-(4-Hydroxy-3-methylphenyl)acetic acid to specific organelles, where it can exert its effects. For example, its localization in the mitochondria can influence mitochondrial function and energy production .

特性

IUPAC Name |

2-(4-hydroxy-3-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-4-7(5-9(11)12)2-3-8(6)10/h2-4,10H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQJMAHBZVDMIIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634177 | |

| Record name | (4-Hydroxy-3-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29121-56-0 | |

| Record name | (4-Hydroxy-3-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: Does 4-hydroxy-3-methylphenylacetic acid interact with the enzyme 4-hydroxyphenylacetate 1-hydroxylase?

A1: Yes, the research indicates that 4-hydroxy-3-methylphenylacetic acid acts as an inhibitor of the enzyme 4-hydroxyphenylacetate 1-hydroxylase. [] The study determined a Ki value of 87 μM for this interaction, indicating its ability to compete with the enzyme's natural substrate, 4-hydroxyphenylacetic acid. []

Q2: What structural features are important for a compound to interact with 4-hydroxyphenylacetate 1-hydroxylase?

A2: The research highlights that a hydroxyl group at the C-4 position of the benzene ring is crucial for a compound to act as either a substrate or inhibitor of 4-hydroxyphenylacetate 1-hydroxylase. [] This suggests that this specific chemical group is essential for binding to the enzyme's active site.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

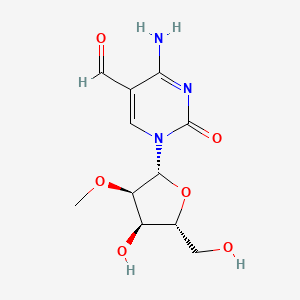

![Pyrido[3,4-B]pyrazin-5(6H)-one](/img/structure/B1343274.png)